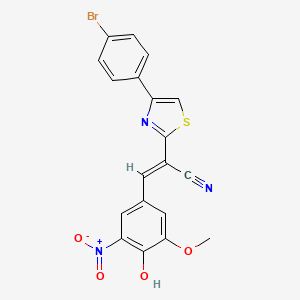

![molecular formula C20H16ClF3N4OS B2526010 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide CAS No. 728888-23-1](/img/structure/B2526010.png)

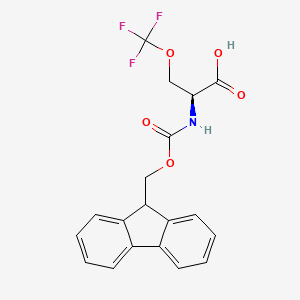

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves the use of trifluoromethyl ketones (TFMKs), which are valuable synthetic targets and serve as synthons in the construction of fluorinated pharmacons . Another related compound, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, has been used in the synthesis of various compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the literature .Applications De Recherche Scientifique

Advanced Oxidation Processes

A study by Qutob et al. (2022) discusses the degradation of acetaminophen by advanced oxidation processes (AOPs), highlighting the generation of various by-products and their biotoxicity, as well as proposing degradation pathways based on computational methods. This research could be relevant when considering the environmental impact and degradation mechanisms of complex organic compounds, including the one (Qutob et al., 2022).

Biological Effects of Related Compounds

Kennedy (2001) provides a comprehensive review of the toxicology of acetamide and its derivatives, offering insights into their biological consequences and environmental toxicology. This review could be indirectly relevant for understanding the biological activity and potential environmental impact of similar complex acetamides (Kennedy, 2001).

Synthetic Organic Chemistry

Kondo and Murakami (2001) focus on synthetic organic chemistry based on the N-Ar axis, developing chemoselective N-acylation reagents. Their research might offer insights into synthetic strategies and the chemical behavior of complex organic molecules, including those with similar structural features (Kondo & Murakami, 2001).

Genetic Associations with Hepatotoxicity

Heruth et al. (2018) discuss the genetic association of single nucleotide polymorphisms with acetaminophen-induced hepatotoxicity, highlighting individual variability in metabolism and response to toxic levels of acetaminophen. This research underscores the importance of genetic factors in the metabolism of complex compounds, which could be relevant for understanding individual differences in the metabolism of the specified compound (Heruth et al., 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-cyano-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-5-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClF3N4OS/c21-15-2-1-13(8-14(15)20(22,23)24)26-17(29)10-30-19-12(9-25)7-16-18(27-19)11-3-5-28(16)6-4-11/h1-2,7-8,11H,3-6,10H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIWHHIYQMCRRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C3=C2C=C(C(=N3)SCC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClF3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

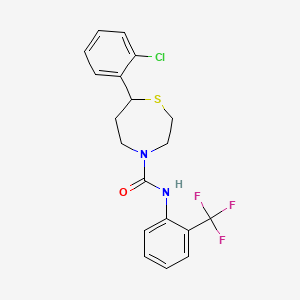

![4-bromo-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol](/img/structure/B2525930.png)

![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2525934.png)

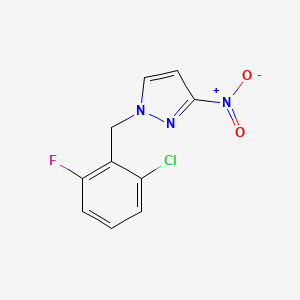

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2525937.png)

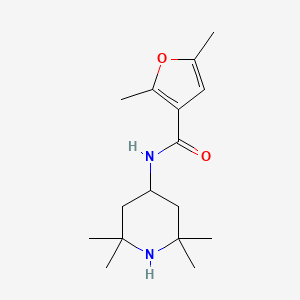

![6-(Pyridin-4-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2525938.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2525939.png)

![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide](/img/structure/B2525945.png)

![2-[4-(2-Cyanoethyl)phenoxy]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2525948.png)